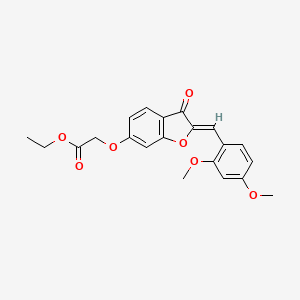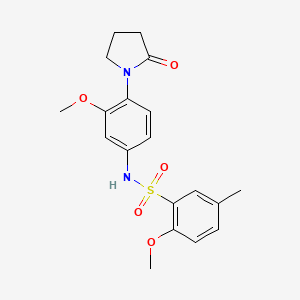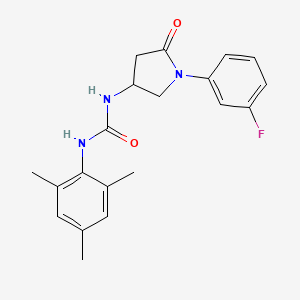
(Z)-ethyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a type of organic ester, which is a class of compounds produced by the reaction between carboxylic acids and alcohols . It contains a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings . The presence of the dimethoxybenzylidene group suggests that it might have been synthesized through a condensation reaction .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and FTIR spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its functional groups. The ester group could undergo hydrolysis to produce a carboxylic acid and an alcohol . The benzofuran moiety might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques. For example, its solubility could be determined using solubility tests, its melting and boiling points could be determined using thermal analysis techniques, and its molecular weight could be determined using mass spectrometry .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A study by Spoorthy et al. (2021) synthesized a series of compounds related to ethyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate. These compounds demonstrated antimicrobial activity and were analyzed through docking studies, suggesting potential applications in the development of new antimicrobial agents [Spoorthy, Kumar, Rani, & Ravindranath, 2021].
Marine Fungus Derivatives
Research on the marine fungus Penicillium sp. led to the discovery of compounds structurally similar to (Z)-ethyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate. These compounds could have potential applications in pharmacology or as natural products with unique properties [Wu, Tian, Feng, Li, Zhang, & Pei, 2010].
Anti-inflammatory Properties
Van Dijk and Zwagemakers (1977) investigated a series of compounds including ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, which is structurally related to the compound . Their findings indicated pronounced anti-inflammatory activity in these compounds, suggesting potential therapeutic applications in the treatment of inflammation [van Dijk & Zwagemakers, 1977].
Pharmaceutical Applications
The compound etozolin, chemically related to this compound, demonstrated low toxicity, potent diuretic, and saluretic properties in animal studies. This indicates potential pharmaceutical applications in managing conditions like hypertension [Herrmann, Bahrmann, Birkenmayer, Ganser, Heldt, & Steinbrecher, 1977].
Antioxidant Phenolic Compounds
A study by Zhang et al. (2009) on Juglans regia kernels isolated compounds similar to this compound, showing significant antioxidant activities. These compounds could be explored for their potential in pharmaceutical and food industries as antioxidants [Zhang, Liao, Moore, Wu, & Wang, 2009].
Red Seaweed Antioxidants
Chakraborty et al. (2016) characterized substituted aryl meroterpenoids from red seaweed, which are structurally related to the compound , as potential antioxidants. This indicates a possible application in developing natural antioxidative agents [Chakraborty, Joseph, Joy, & Raola, 2016].
Wirkmechanismus
Target of Action
The primary target of this compound is the alpha-7 nicotinic acetylcholine (nACh) receptor . This receptor plays a crucial role in memory and cognition enhancement .
Mode of Action
The compound acts as an agonist for the alpha-7 nACh receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound’s interaction with the alpha-7 nACh receptor results in the release of gamma-aminobutyric acid (GABA) by hippocampal interneurons .
Biochemical Pathways
The compound affects the cholinergic anti-inflammatory pathway . This pathway is mediated by the alpha-7 nACh receptor and can be selectively stimulated by the compound . Activation of this pathway improves outcomes in animal models of endotoxemia, sepsis, and experimental arthritis .
Pharmacokinetics
The compound is a small molecule that is orally active . It rapidly enters the brain after oral administration and enhances cognitive behavior . Less than 1% of orally administered compound is recovered in the urine . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties contribute to its bioavailability.
Result of Action
The compound’s action results in cognitive enhancement across all doses, with a statistically significant improvement in attention-related and memory-related tasks . It also demonstrates anti-inflammatory effects .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s anti-inflammatory effects have been investigated in the human endotoxemia model . The compound’s action can also be influenced by factors such as the individual’s health status, genetic factors, and other environmental influences.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-[[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-4-26-20(22)12-27-15-7-8-16-18(11-15)28-19(21(16)23)9-13-5-6-14(24-2)10-17(13)25-3/h5-11H,4,12H2,1-3H3/b19-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLWPXKFJJPNHT-OCKHKDLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2998323.png)
![5-Butyl-8-(4-fluorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2998327.png)
![2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2998330.png)

![3-((4-Methylbenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2998332.png)

![2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2998334.png)
![Ethyl 4-[[2-[[5-[(2,4-dimethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2998335.png)

![2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2998338.png)
![Methyl 2-[[(Z)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2998339.png)


